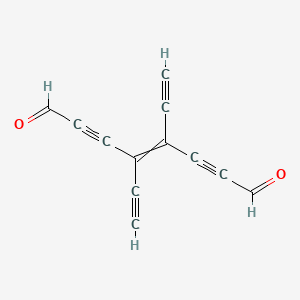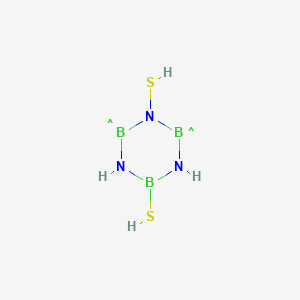
CID 71406819
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CID 71406819, also known by its chemical name 2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide, is a compound of significant interest in various scientific fields. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of CID 71406819 involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the dichlorophenyl intermediate: This step involves the reaction of 2,6-dichloroaniline with appropriate reagents to form the dichlorophenyl intermediate.
Coupling with piperazine: The intermediate is then reacted with piperazine to form the piperazine derivative.
Acylation: The final step involves the acylation of the piperazine derivative with 2,6-dimethylphenylacetyl chloride to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of specific catalysts and reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
CID 71406819 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
CID 71406819 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: this compound is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of CID 71406819 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
CID 71406819 can be compared with other similar compounds, such as:
2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide: This compound shares a similar core structure but may have different substituents, leading to variations in its chemical and biological properties.
2-(4-(4-(2-(2,6-dichlorophenylamino)-2-oxoethyl)phenyl)piperazin-1-yl)-N-(2,6-dimethylphenyl)acetamide: Another closely related compound with slight modifications in its structure.
The uniqueness of this compound lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
847930-97-6 |
|---|---|
Molekularformel |
B3H4N3S2 |
Molekulargewicht |
142.6 g/mol |
InChI |
InChI=1S/B3H4N3S2/c7-3-4-1-6(8)2-5-3/h4-5,7-8H |
InChI-Schlüssel |
KTVANHVGURCPSH-UHFFFAOYSA-N |
Kanonische SMILES |
[B]1NB(N[B]N1S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


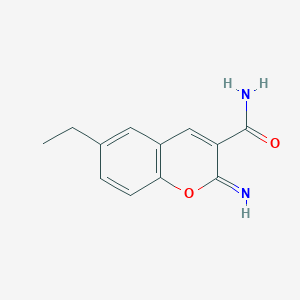

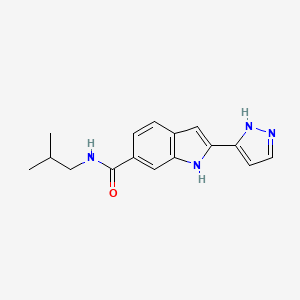
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
![2,5-Dichloro-N-[4-(4-nitrophenoxy)phenyl]benzene-1-sulfonamide](/img/structure/B14204824.png)
![({[(2S)-Hex-5-yn-2-yl]oxy}methyl)benzene](/img/structure/B14204826.png)
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
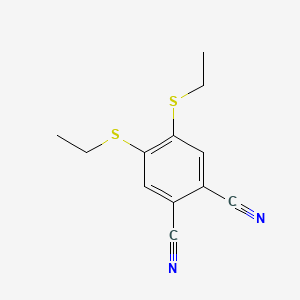
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![7,8-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14204838.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
